molecular formula C7H8O4 B064192 (5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid CAS No. 176487-06-2

(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B064192
CAS No.: 176487-06-2
M. Wt: 156.14 g/mol
InChI Key: INCSWYKICIYAHB-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxyl groups attached to a dihydrobenzoic acid structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield .

Industrial Production Methods

Industrial production of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid often involves biocatalytic processes due to their efficiency and sustainability. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for the large-scale production of this compound with high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups and the aromatic ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl groups to carbonyl groups.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols.

Scientific Research Applications

(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid is unique due to its specific chiral configuration and the presence of two hydroxyl groups, which make it highly versatile for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields highlight its significance in scientific research and industry.

Properties

CAS No.

176487-06-2

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)/t5-,6-/m0/s1

InChI Key

INCSWYKICIYAHB-WDSKDSINSA-N

Isomeric SMILES

C1=C[C@@H]([C@H](C(=C1)C(=O)O)O)O

SMILES

C1=CC(C(C(=C1)C(=O)O)O)O

Canonical SMILES

C1=CC(C(C(=C1)C(=O)O)O)O

Synonyms

1,3-Cyclohexadiene-1-carboxylicacid,5,6-dihydroxy-,(5S,6S)-(9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Reactant of Route 2
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Reactant of Route 3
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Reactant of Route 4
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Reactant of Route 5
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Reactant of Route 6
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid

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